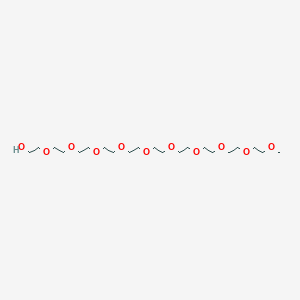
Decaethylene Glycol Monomethyl Ether
Cat. No. B1676779
Key on ui cas rn:
27425-92-9
M. Wt: 472.6 g/mol
InChI Key: YMBLPWKGRIGDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06355646B1
Procedure details


Potassium t-butoxide (Aldrich, 95%, 39.0 g) was added to a solution of tetraethylene glycol (Aldrich, 412.7 g) and methyl hexaethylene glycol chloride from above (95.8 g) at 18° C. over a 25 min period (ice/acetone bath). The reaction mixture was then stirred at 120° C. overnight. The pH was adjusted to 7 by the addition of hydrochloric acid (12 N, 11.7 ml), and volatiles were removed (64 Pa (0.48 Torr), up to 185° C.). The residual dark oil was diluted with toluene (250 ml), and treated with calcium chloride (38.1 g). After stirring for 18 h, the mixture was filtered through Celite™ and concentrated to a dark oil (102 g), which was fractionally distilled to provide decaethylene glycol monomethyl ether as an amber oil (64.4 g, 45%).


Name
methyl hexaethylene glycol chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C(C)([O-])C.[K+].[CH2:7]([OH:19])[CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].[Cl-].C[CH:22]([OH:40])[CH2:23][O:24][CH2:25][CH2:26][O:27][CH2:28][CH2:29][O:30][CH2:31][CH2:32][O:33][CH2:34][CH2:35][O:36][CH2:37][CH2:38]O.Cl>>[CH3:1][O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:19][CH2:38][CH2:37][O:36][CH2:35][CH2:34][O:33][CH2:32][CH2:31][O:30][CH2:29][CH2:28][O:27][CH2:26][CH2:25][O:24][CH2:23][CH2:22][OH:40] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
412.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCOCCOCCO)O
|
|
Name
|
methyl hexaethylene glycol chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].CC(COCCOCCOCCOCCOCCO)O
|
[Compound]
|
Name
|
ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
11.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was then stirred at 120° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed (64 Pa (0.48 Torr)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to 185° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residual dark oil was diluted with toluene (250 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with calcium chloride (38.1 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 18 h
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through Celite™
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a dark oil (102 g), which
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 64.4 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
